Differential Volatile Marker Potency in Raw Lamb Meat: VIP-Based Ranking Against Co-Occurring Lipid Oxidation Products
In a study evaluating the effect of chilling rate on volatile evolution in raw lamb meat, orthogonal projection to latent structure-discriminant analysis (OPLS-DA) identified nona-3,5-dien-2-one as the second most influential differential volatile compound with a Variable Importance in Projection (VIP) score of 2.63, surpassed only by hexanal (VIP = 2.87) and exceeding other key lipid oxidation markers including 2,3-octanedione (VIP = 2.42), hexanoic acid (VIP = 2.32), nonanal (VIP = 2.01), and 1-nonen-4-ol (VIP = 1.64) [1]. This VIP ranking directly quantifies the compound's superior discriminatory power among all volatile compounds detected across chilling rate treatments (1.44, 22.2, and 32.4 °C/h) over 120 h of refrigeration [1].
| Evidence Dimension | Variable Importance in Projection (VIP) score from OPLS-DA for differentiating raw lamb meat under varying chilling rates |
|---|---|
| Target Compound Data | VIP = 2.63 |
| Comparator Or Baseline | Hexanal VIP = 2.87; 2,3-octanedione VIP = 2.42; hexanoic acid VIP = 2.32; nonanal VIP = 2.01; 1-nonen-4-ol VIP = 1.64 |
| Quantified Difference | VIP score exceeded 2,3-octanedione by 0.21, hexanoic acid by 0.31, nonanal by 0.62, and 1-nonen-4-ol by 0.99; exceeded the 1.5 VIP threshold for differential significance |
| Conditions | OPLS-DA analysis of volatile compounds (HS-SPME-GC-MS) in raw lamb meat under chilling rates of 1.44, 22.2, and 32.4 °C/h during refrigeration for 1, 24, 72, and 120 h |
Why This Matters
The VIP score of 2.63 establishes nona-3,5-dien-2-one as a high-priority analytical target for meat quality monitoring, meaning procurement of this reference standard is essential for laboratories conducting lipid oxidation or meat freshness studies where accurate quantification of this specific marker is required.
- [1] Impact of Chilling Rate on the Evolution of Volatile and Non-Volatile Compounds in Raw Lamb Meat during Refrigeration. Foods 2021, 10(11), 2792. View Source
